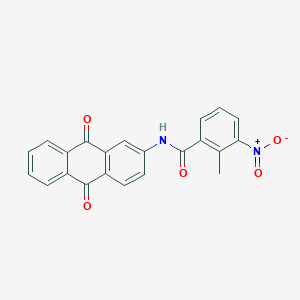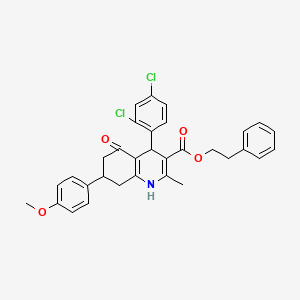![molecular formula C21H29N3O3 B5222119 N-cycloheptyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5222119.png)
N-cycloheptyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cycloheptyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide is a chemical compound with potential applications in scientific research. This compound has gained attention due to its unique structure and potential biological activities.
作用機序
The mechanism of action of N-cycloheptyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide involves the modulation of GABA receptors. GABA is the main inhibitory neurotransmitter in the central nervous system, and its receptors are important targets for the treatment of anxiety, depression, and epilepsy. N-cycloheptyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cycloheptyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide have been studied in animal models. This compound has been shown to reduce anxiety-like behavior, increase the threshold for seizures, and exert antidepressant effects. It has also been reported to modulate the levels of various neurotransmitters, including GABA, glutamate, and serotonin.
実験室実験の利点と制限
N-cycloheptyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in good yields. It has also been shown to exhibit potent biological activities in animal models, making it a promising candidate for further research. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several potential future directions for research on N-cycloheptyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide. One direction could be to investigate its potential as a therapeutic agent for neurological disorders, such as anxiety, depression, and epilepsy. Another direction could be to explore its mechanism of action in more detail, including its interactions with GABA receptors and other neurotransmitter systems. Additionally, further studies could be conducted to optimize the synthesis method and improve the solubility and pharmacokinetic properties of this compound.
合成法
The synthesis of N-cycloheptyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide involves the reaction of cycloheptylamine with 2-(2-methoxyphenyl)ethyl isocyanate to form the intermediate compound. This intermediate is then reacted with ethyl chloroacetate and sodium hydroxide to yield the final product. The synthesis of this compound has been reported in the literature, and the purity and yield of the product have been characterized using various analytical techniques.
科学的研究の応用
N-cycloheptyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide has potential applications in various scientific research areas, including medicinal chemistry, pharmacology, and neuroscience. This compound has been reported to exhibit anticonvulsant, anxiolytic, and antidepressant activities in animal models. It has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are important targets for the treatment of neurological disorders.
特性
IUPAC Name |
N-cycloheptyl-3-[5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-26-18-11-7-6-8-16(18)12-14-20-23-24-21(27-20)15-13-19(25)22-17-9-4-2-3-5-10-17/h6-8,11,17H,2-5,9-10,12-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGJLCUZAOPKCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC2=NN=C(O2)CCC(=O)NC3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino]benzamide](/img/structure/B5222037.png)
![ethyl 1-[(5-methyl-2-furyl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5222041.png)
![3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5222052.png)
amino]benzamide](/img/structure/B5222053.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-methyl-N-(3-thienylmethyl)benzamide](/img/structure/B5222057.png)
![tetramethyl 5,5'-[(1,2-dioxo-1,2-ethanediyl)diimino]diisophthalate](/img/structure/B5222066.png)
![ethyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]propanoate](/img/structure/B5222083.png)
![methyl 2-{[4-(acetylamino)benzoyl]amino}benzoate](/img/structure/B5222085.png)

![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-pyridinamine](/img/structure/B5222090.png)

![3-fluoro-N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5222105.png)

![4-phenyl-1-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperidine](/img/structure/B5222111.png)